Di-tert-butylchlorophosphine

Catalyst Speciation Buchwald-Hartwig Amination Structure-Activity Relationship

Di-tert-butylchlorophosphine (CAS 13716-10-4), systematically named chloro(di-tert-butyl)phosphine, is a tertiary alkyl chlorophosphine belonging to the broader class of monodentate phosphine ligands used in homogeneous transition metal catalysis. It is a colorless to pale yellow, air- and moisture-sensitive liquid with a molecular weight of 180.66 g/mol and a density of 0.951 g/mL at 25°C.

Molecular Formula C8H18ClP
Molecular Weight 180.65 g/mol
CAS No. 13716-10-4
Cat. No. B1329828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butylchlorophosphine
CAS13716-10-4
Molecular FormulaC8H18ClP
Molecular Weight180.65 g/mol
Structural Identifiers
SMILESCC(C)(C)P(C(C)(C)C)Cl
InChIInChI=1S/C8H18ClP/c1-7(2,3)10(9)8(4,5)6/h1-6H3
InChIKeyMCRSZLVSRGTMIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-butylchlorophosphine (CAS 13716-10-4): An Essential Sterically-Hindered Phosphine Building Block for Cross-Coupling Catalyst Systems


Di-tert-butylchlorophosphine (CAS 13716-10-4), systematically named chloro(di-tert-butyl)phosphine, is a tertiary alkyl chlorophosphine belonging to the broader class of monodentate phosphine ligands used in homogeneous transition metal catalysis . It is a colorless to pale yellow, air- and moisture-sensitive liquid with a molecular weight of 180.66 g/mol and a density of 0.951 g/mL at 25°C [1]. The compound is distinguished by two bulky tert-butyl groups and a reactive phosphorus-chlorine (P-Cl) bond. This structural motif confers a high degree of steric bulk and electronic tunability, making it a versatile precursor for generating more complex, often sterically demanding, phosphine ligands . Its primary application lies in the generation of palladium catalysts for fundamental carbon-nitrogen (Buchwald-Hartwig) and carbon-carbon (Suzuki-Miyaura, Negishi) bond-forming reactions .

Beyond a Simple Ligand: Why Di-tert-butylchlorophosphine (13716-10-4) is Not Interchangeable with Other Phosphines


The assumption that other alkyl chlorophosphines or commercially available phosphine ligands can directly substitute for di-tert-butylchlorophosphine in a synthetic protocol or catalytic application is not supported by experimental evidence. Substitution with a less sterically demanding analog, such as di-iso-propylchlorophosphine, can lead to a near-complete loss of catalytic function due to a shift in catalyst speciation [1]. Conversely, while other hindered phosphine ligands like P(t-Bu)₃ are widely used, they lack the reactive P-Cl bond that makes di-tert-butylchlorophosphine an indispensable modular precursor for creating bespoke, structurally unique ligand architectures, such as dialkylbiaryl phosphines . The specific combination of the P-Cl functional handle and the bulky tert-butyl substituents provides a unique reactivity profile that is not replicated by commercially available, fully formed phosphine ligands, making procurement of this specific compound essential for certain synthetic routes and catalyst optimizations.

Quantitative Differentiation: Evidence for Selecting Di-tert-butylchlorophosphine Over Alternatives


Steric Bulk Dictates Catalyst Speciation and Activity: Di-tert-butyl vs. Di-iso-propyl Phosphine Comparison

In a 2025 study on Pd-catalyzed room-temperature aminations, the di-tert-butylphosphine derivative (structurally related to the target compound) exhibited extremely high reactivity, enabling the reaction to proceed efficiently at room temperature. In stark contrast, the analogous di-iso-propyl variant led to an almost complete loss of catalytic activity under the same conditions [1]. This difference was mechanistically attributed to the di-tert-butyl ligand thermodynamically disfavoring the formation of an inactive bimetallic Pd complex, a speciation pathway that is more favorable with the smaller iso-propyl groups [1].

Catalyst Speciation Buchwald-Hartwig Amination Structure-Activity Relationship

Unique Synthetic Utility: Di-tert-butylchlorophosphine as a Precursor to Dialkylbiaryl Phosphine Ligands

Di-tert-butylchlorophosphine serves as a critical synthetic intermediate for the preparation of advanced Buchwald-type dialkylbiaryl phosphine ligands, a class of compounds that includes XPhos, SPhos, and tBuXPhos . The target compound's reactive P-Cl bond allows for nucleophilic substitution reactions with lithiated aryl halides to install the di-tert-butylphosphino group onto a biaryl scaffold [1]. In contrast, a fully formed ligand like tri-tert-butylphosphine (P(t-Bu)₃) cannot be used for this specific, modular synthetic approach. The ability to use di-tert-butylchlorophosphine as a building block provides access to a diverse library of sterically and electronically tuned ligands that are not directly accessible from other phosphine reagents [1].

Ligand Synthesis Dialkylbiaryl Phosphines Buchwald Ligands

Steric Shielding for Stability: Enhanced Air-Stability Compared to Less Hindered Alkylphosphines

A key practical challenge with alkylphosphines is their sensitivity to air oxidation, which can deactivate catalysts and compromise reaction yields. Literature indicates that alkylphosphines bearing bulky substituents, like the tert-butyl groups in di-tert-butylchlorophosphine, exhibit significantly reduced air-sensitivity compared to their less hindered counterparts [1]. While a direct, quantitative stability comparison for this specific compound is not identified in the provided sources, this is a well-established class-level principle supported by the pKa values and oxidation potentials of related phosphines. The increased steric hindrance around the phosphorus center kinetically inhibits its reaction with atmospheric oxygen [1].

Air-Stability Phosphine Oxidation Ligand Handling

Validated Application Scenarios for Di-tert-butylchlorophosphine (13716-10-4) in Research and Development


Synthesis of Next-Generation Buchwald-Type Ligands for Challenging Cross-Couplings

This compound is the optimal starting material for synthesizing custom dialkylbiaryl phosphine ligands, a family of catalysts that includes XPhos and SPhos, which are essential for overcoming challenging C-N and C-C bond formations [1]. The unique P-Cl bond allows for the modular attachment of a bulky di-tert-butylphosphino group to a biaryl backbone . This approach is critical for creating new ligands tailored to specific substrate classes (e.g., aryl chlorides, sterically hindered partners) where commercial catalyst cocktails may fail, directly leveraging the evidence of its role as a modular building block.

Precursor for High-Activity Pd-Catalyzed Aminations at Room Temperature

The high activity of di-tert-butylphosphine-ligated palladium catalysts, derived from this building block, enables Buchwald-Hartwig aminations of aryl chlorides to proceed at room temperature [1]. This capability, which is lost when smaller alkyl substituents are used, is directly relevant for the synthesis of pharmaceutical intermediates that contain temperature-sensitive functional groups. It offers a tangible advantage over more common, less reactive catalysts that require elevated temperatures, thereby minimizing side reactions and improving product purity.

Development of Catalysts for Cross-Coupling of Deactivated Aryl Chlorides

Di-tert-butylchlorophosphine is the direct precursor to the di-tert-butylphosphino moiety found in some of the most reactive catalysts for Suzuki-Miyaura cross-couplings involving notoriously unreactive aryl chlorides [1]. The enhanced electron density and steric bulk provided by the tert-butyl groups, compared to aryl or cyclohexyl substituents, are key factors in activating these challenging substrates. This application is a direct consequence of the steric and electronic properties that distinguish it from other chlorophosphines.

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